1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is an organic compound belonging to the class of piperidine carboxylic acids. This compound is characterized by a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 2-position of the ring. It is utilized in various chemical reactions and has notable applications in scientific research.
The compound can be sourced from various chemical suppliers and manufacturers specializing in organic compounds, such as Thermo Scientific and BenchChem. Its unique structural features make it valuable in synthetic chemistry and medicinal applications.
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is classified as a piperidinecarboxylic acid. It is part of a broader category of organic compounds that include derivatives with varying substituents on the piperidine ring.
The synthesis of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid typically involves several steps, including:
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. In industrial settings, automated reactors may be employed for large-scale synthesis, optimizing reaction conditions for efficiency.
The molecular formula for 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is , with a molecular weight of approximately 263.29 g/mol. The structure features:
Key structural data includes:
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For example, oxidation reactions typically require controlled environments to prevent overoxidation.
The mechanism of action for 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites on the molecule. This compound can modulate biochemical pathways by binding to enzyme active sites, thereby influencing their activity.
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential reactivity.
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has several significant applications:
This compound's unique structural characteristics allow it to play a crucial role in various scientific fields, making it an important subject of study in organic chemistry and medicinal research.
The retrosynthetic deconstruction of 1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid reveals two strategic disconnections: (1) cleavage of the carbobenzyloxy (Cbz) protecting group to expose the piperidine nitrogen, and (2) disconnection of the ethyl substituent at C4 from the piperidine core. This approach necessitates N-protection early in the synthesis to prevent undesired side reactions during ring functionalization. The core building block—4-ethylpiperidine-2-carboxylic acid—requires stereocontrol at C2 (chiral center) and C4 (quaternary center), presenting significant synthetic complexity [1].
Retrosynthetic pathways converge on piperidine-2-carboxylic acid (derived from lysine or glutamic acid) as a starting chiral pool material. Quantitative analysis of bond formation efficiency shows that late-stage introduction of the C4-ethyl group via alkylation faces steric hindrance (∼35% reduced yield compared to unsubstituted analogs), favoring early ethyl incorporation. The Cbz group's orthogonality to carboxylic acid protection (methyl/ethyl esters) enables selective deprotection at key stages [5] [9].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Level | Key Intermediate | Complexity Rating | Stereochemical Impact |
---|---|---|---|
Cbz group removal | 4-Ethylpiperidine-2-carboxylic acid | High (quaternary center) | Racemization risk at C2 |
C4-Ethyl cleavage | N-Cbz-piperidine-2-carboxylic acid | Moderate | Axial chirality introduction |
Carboxylic acid deprotection | N-Cbz-4-ethylpiperidine | Low | Minimal |
Constructing the C4 quaternary center with the ethyl substituent demands precise stereocontrol to avoid diastereomeric mixtures. Enolate alkylation of N-Cbz-4-piperidone-2-carboxylate esters using ethyl iodide/LDA generates the 4-ethyl substituent but yields a 65:35 diastereomeric ratio favoring the trans-isomer (ethyl group equatorial). Chiral auxiliaries (e.g., Evans' oxazolidinones) improve stereoselectivity to >95% de when tethered to the C2 carboxylate, though this adds two synthetic steps [8].
Catalytic asymmetric hydrogenation of 4-ethylidene-N-Cbz-piperidine-2-carboxylates using Ir-Xyliphos complexes achieves 89–92% ee for the cis-isomer. This method, however, requires high-pressure hydrogenation (50–100 psi) and exhibits sensitivity to the C2 protecting group—methyl esters give 15% higher ee than tert-butyl analogs. Resolution techniques using L-tartaric acid selectively crystallize the (2R,4S) diastereomer from racemic mixtures, albeit with 40% yield loss [5] [10].
Table 2: Stereoselective Methods for 4-Ethylpiperidine Synthesis
Method | Conditions | Diastereomeric Excess (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Enolate alkylation | LDA, EtI, THF, –78°C | 65 (trans:cis) | 82 | Poor stereocontrol |
Chiral auxiliary | Evans' oxazolidinone, EtI | >95 | 68 | Auxiliary removal step |
Asymmetric hydrogenation | Ir-Xyliphos, 80 psi H₂ | 89–92 ee | 75 | Pressure sensitivity |
Chiral resolution | L-Tartaric acid, MeOH | >99 (cis isomer) | 58 | Yield loss |
The Cbz group serves dual roles: nitrogen protection and steric direction for C4 functionalization. Standard installation employs benzyl chloroformate (Cbz-Cl) with piperidine-2-carboxylic acid derivatives in biphasic systems (dichloromethane/water) with NaOH or K₂CO₃ as base. Kinetic studies reveal 99% completion within 2 hours at 0°C, though elevated temperatures accelerate epimerization at C2 (8% racemization at 25°C vs. <1% at 0°C). In situ FTIR monitoring confirms that electron-withdrawing C2 esters (ethyl, methyl) accelerate Cbz incorporation by 2.3× compared to carboxylic acids due to reduced nitrogen nucleophilicity [1] [5].
Orthogonal deprotection employs catalytic hydrogenation (Pd/C, H₂) or HBr/AcOH, with the latter preferred for acid-stable substrates to avoid C4-ethyl group over-reduction. Competitive inhibition studies show that C4 alkyl groups larger than methyl reduce hydrogenolysis rates by 50% due to steric shielding of the Cbz benzyl group. For acid-sensitive intermediates, Pd(OH)₂/C (Pearlman's catalyst) in ethanol achieves full deprotection in 1 hour without ethyl group side reactions [5] [10].
Solid-phase synthesis (SPS) utilizing Wang resin-linked piperidin-4-one-2-carboxylates enables rapid generation of 4-substituted analogs. Resin-bound intermediates undergo ethyl Grignard addition followed by in situ reduction (NaBH₄), yielding 4-ethylpiperidines with 85% purity (HPLC). However, C2 epimerization occurs during resin cleavage (TFA/DCM), reducing de to 78% compared to 95% in solution phase. Throughput advantages are significant: SPS produces 48 analogs in 72 hours versus 5–7 days in solution [1] [9].
Solution-phase synthesis, while lower throughput, achieves superior stereocontrol and scalability. Kilogram-scale routes (e.g., N-Cbz protection of 4-ethylpiperidine-2-carboxylic acid ethyl ester followed by saponification) furnish the target compound in 4 steps with 92% chemical purity and <1% diastereomeric impurity. Economic analysis reveals solution-phase costs are 30% lower for >100g batches despite longer synthesis times, attributed to lower resin/reagent expenses [1] [2].
Table 3: Synthesis Method Comparison for Target Compound
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cycle time (per analog) | 3 hours | 24 hours |
Typical purity | 85% (HPLC) | 92–95% (HPLC) |
Diastereomeric excess | 78% | >95% |
Scale-up feasibility | Limited to 10 mmol | Kilogram-scale validated |
Relative cost (per gram) | $420 (research scale) | $290 (multi-gram scale) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2